Molecular structure and weight of Methyl 4-methoxy-1H-indole-7-carboxylate
Molecular structure and weight of Methyl 4-methoxy-1H-indole-7-carboxylate
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Methyl 4-methoxy-1H-indole-7-carboxylate
Executive Summary
In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure due to its profound ability to mimic endogenous neurotransmitters and bind a diverse array of biological targets. Specifically, the 4,7-disubstituted indole pattern presents a unique stereoelectronic profile. Methyl 4-methoxy-1H-indole-7-carboxylate serves as a highly versatile, advanced building block for drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and analytical validation protocols, designed to equip researchers with a self-validating framework for its utilization.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical metrics of Methyl 4-methoxy-1H-indole-7-carboxylate is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-donating 4-methoxy group enriches the electron density of the fused aromatic system, while the electron-withdrawing 7-carboxylate ester introduces a dipole moment that significantly influences the compound's hydrogen-bonding capacity and solubility profile.
Table 1: Core Quantitative and Structural Data
| Property | Value / Description |
| Chemical Name | Methyl 4-methoxy-1H-indole-7-carboxylate |
| CAS Registry Number | 509073-61-4[1] |
| Molecular Formula | C₁₁H₁₁NO₃[2] |
| Molecular Weight | 205.21 g/mol [2] |
| SMILES String | O=C(C1=CC=C(OC)C2=C1NC=C2)OC[2] |
| Storage Conditions | Inert atmosphere, room temperature, sealed in dry conditions[2] |
Synthetic Methodologies & Reaction Mechanisms
The construction of 7-substituted indoles is notoriously challenging due to steric hindrance and the electronic deactivation of the ortho position on the aniline precursor. To bypass these limitations, the Batcho-Leimgruber indole synthesis is the premier methodological choice[3]. This approach leverages the enhanced acidity of the benzylic methyl protons situated ortho to a nitro group[4].
Causality of Experimental Choices
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Enamine Formation: We utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The strategic addition of pyrrolidine acts as a nucleophilic catalyst. Pyrrolidine reacts with DMF-DMA to form a highly reactive aminal intermediate, which significantly accelerates the deprotonation of the benzylic methyl group and drives the condensation forward, preventing the stalling often seen with electron-rich substrates[3].
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Reductive Cyclization: While catalytic hydrogenation (Pd/C, H₂) is standard, we mandate the use of Iron (Fe) powder in glacial Acetic Acid (AcOH). This choice is highly deliberate: it prevents the potential hydrogenolysis of the labile 4-methoxy ether bond and avoids over-reduction of the 7-carboxylate ester, ensuring absolute chemoselectivity for the nitro group[4].
Self-Validating Experimental Protocol
Step 1: Synthesis of the Nitroenamine Intermediate
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Charge a flame-dried, nitrogen-purged round-bottom flask with Methyl 4-methoxy-2-methyl-3-nitrobenzoate (1.0 equiv, 10 mmol).
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Add anhydrous 1,4-dioxane (0.5 M) followed by DMF-DMA (1.5 equiv, 15 mmol) and pyrrolidine (1.0 equiv, 10 mmol)[5].
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Heat the reaction mixture to 110 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material (Rf ~0.6) will convert to a deep red enamine spot (Rf ~0.3).
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Concentrate under reduced pressure to yield the crude enamine, which is used immediately without further purification to avoid hydrolytic degradation.
Step 2: Reductive Cyclization to the Indole Core
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Dissolve the crude enamine in glacial acetic acid (0.2 M) and heat to 85 °C.
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Add activated Iron (Fe) powder (10.0 equiv) in small portions over 30 minutes to control the exothermic reduction.
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Stir at 85 °C for 4 hours. The reduction of the nitro group to an aniline triggers a spontaneous intramolecular cyclization, eliminating dimethylamine to form the indole ring[4].
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Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and wash with EtOAc. Neutralize the filtrate with saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.
Fig 1: Two-step Batcho-Leimgruber synthetic workflow for the target indole core.
Analytical Characterization Protocols
To establish a self-validating system, the isolated product must be subjected to rigorous analytical profiling. The following spectral benchmarks confirm the structural integrity of Methyl 4-methoxy-1H-indole-7-carboxylate:
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LC-MS (ESI+): Expected pseudomolecular ion [M+H]⁺ at m/z 206.2, confirming the molecular weight of 205.21 g/mol [2].
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~11.20 ppm (br s, 1H, NH): The indole N-H proton appears highly deshielded due to aromatic ring current and potential intramolecular hydrogen bonding with the adjacent 7-carboxylate carbonyl.
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δ ~7.75 ppm (d, J = 8.2 Hz, 1H, Ar-H) & δ ~6.70 ppm (d, J = 8.2 Hz, 1H, Ar-H): The ortho-coupled protons on the benzene ring (C5 and C6) confirm the 4,7-disubstitution pattern.
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δ ~7.30 ppm (t, J = 2.8 Hz, 1H, C2-H) & δ ~6.50 ppm (t, J = 2.8 Hz, 1H, C3-H): Characteristic pyrrole ring protons.
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δ ~3.95 ppm (s, 3H, -COOCH₃) & δ ~3.90 ppm (s, 3H, -OCH₃): Two distinct sharp singlets confirming the presence of both the ester and the ether methyl groups.
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Applications in Drug Discovery & Pharmacophore Modeling
In target-based drug design, Methyl 4-methoxy-1H-indole-7-carboxylate acts as a highly functionalized vector. The indole NH serves as an obligate hydrogen-bond donor, frequently anchoring the molecule to the hinge region of kinases. The 4-methoxy group projects into hydrophobic pockets, dictating the rotational conformation of the molecule, while the 7-carboxylate ester acts as a hydrogen-bond acceptor, often extending into solvent-exposed channels to improve pharmacokinetic solubility.
Fig 2: Pharmacophore mapping of the 4,7-disubstituted indole scaffold in target binding.
References
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ResearchGate. "Leimgruber–Batcho Indole Synthesis". Researchgate.net. Available at: [Link]
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Semantic Scholar. "RSC Advances: One-pot Leimgruber-Batcho Indole Synthesis". Semanticscholar.org. Available at:[Link]
